Scientific Field: Organic Chemistry
Summary of the Application: This compound has been used in a visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation between N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2 (1H)-ones or coumarins.
Scientific Field: Medicinal Chemistry
Summary of the Application: Quinoxaline, an isostere of quinazoline, has proven to have good anticancer activity in different research studies.
Scientific Field: Biochemistry
Summary of the Application: This compound has been used in the design of a linked-fragment ligand for the TPP thiM riboswitch.
Results or Outcomes: The ligand designed using this compound binds to the TPP thiM riboswitch with high nanomolar affinity and modulates RNA conformation during cotranscriptional folding
N-Methyl-1-(quinoxalin-2-yl)methanamine is a chemical compound characterized by its unique structure, which consists of a quinoxaline moiety attached to a methylamino group. With the molecular formula and a molecular weight of approximately 173.22 g/mol, this compound is notable for its potential biological activities and applications in medicinal chemistry.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Research indicates that N-Methyl-1-(quinoxalin-2-yl)methanamine exhibits significant biological activity, particularly in the context of receptor binding and modulation. It has been shown to interact with specific molecular targets, influencing pathways that are crucial for various physiological processes. This interaction profile makes it a candidate for further investigation in drug development and therapeutic applications .
The synthesis of N-Methyl-1-(quinoxalin-2-yl)methanamine typically involves several steps:
These methods can be adapted for both laboratory-scale and industrial production, optimizing reaction conditions to maximize yield and purity .
N-Methyl-1-(quinoxalin-2-yl)methanamine has potential applications in:
Studies have demonstrated that N-Methyl-1-(quinoxalin-2-yl)methanamine interacts with various biological receptors and enzymes. These interactions can modulate their activity, leading to potential therapeutic effects. For instance, its binding affinity to certain receptors may influence neurotransmitter systems, making it relevant in neuropharmacology .
Several compounds share structural similarities with N-Methyl-1-(quinoxalin-2-yl)methanamine. These include:
Compound Name | Structure Characteristics |
---|---|
N-Methyl-1-(1-methylindol-2-yl)methanamine | Contains an indole ring instead of a quinoxaline ring |
N-Methyl-1-naphthalenemethylamine hydrochloride | Features a naphthalene ring |
2-Methylquinoxaline | A simpler quinoxaline derivative |
The uniqueness of N-Methyl-1-(quinoxalin-2-yl)methanamine lies in its specific quinoxaline structure, which imparts distinct biological properties and reactivity compared to similar compounds. The ability of the quinoxaline ring to participate in diverse interactions enhances its potential utility in medicinal chemistry and drug design .